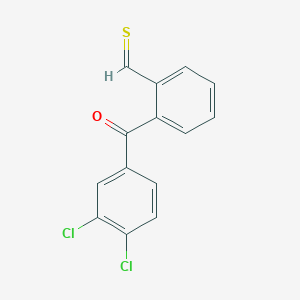![molecular formula C16H27N3O3S B12993890 5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide is a complex organic compound with a unique structure It features a thieno[3,4-d]imidazole core, which is a fused bicyclic system containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide typically involves multiple steps. The key steps include the formation of the thieno[3,4-d]imidazole core and the subsequent functionalization to introduce the hexahydro and oxohexyl groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and various oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coenzyme A, S-[12-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]dodecanoate]: This compound shares a similar thieno[3,4-d]imidazole core but has different functional groups attached.
Biotin 4-Amidobenzoic Acid, Sodium Salt: Another compound with a related structure, used in various biochemical applications.
Uniqueness
The uniqueness of 5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide lies in its specific functional groups and the resulting properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H27N3O3S |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-oxohexyl)pentanamide |
InChI |
InChI=1S/C16H27N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h10,12-13,15H,1-9,11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 |
Clé InChI |
FGXIKQUMJGABPG-YDHLFZDLSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC=O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


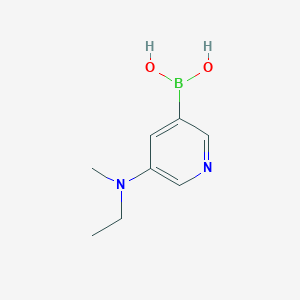
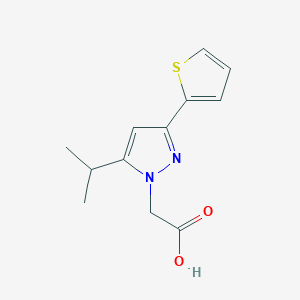

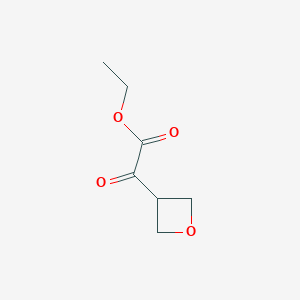
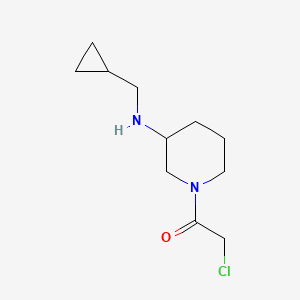
![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)



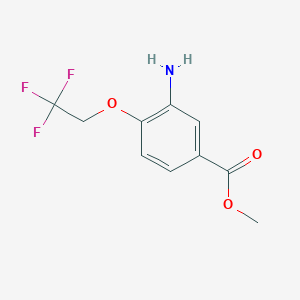
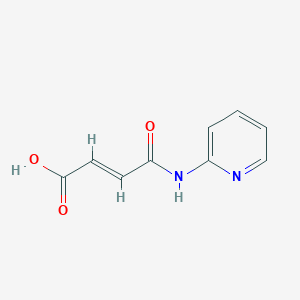

![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
